molecular formula C21H25NO2 B2629124 1-(4-Methoxypiperidin-1-yl)-3,3-diphenylpropan-1-one CAS No. 1207008-11-4

1-(4-Methoxypiperidin-1-yl)-3,3-diphenylpropan-1-one

Cat. No.: B2629124
CAS No.: 1207008-11-4
M. Wt: 323.436
InChI Key: XXNAFEXUDREZLK-UHFFFAOYSA-N
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Description

1-(4-Methoxypiperidin-1-yl)-3,3-diphenylpropan-1-one is a synthetic organic compound that features a piperidine ring substituted with a methoxy group and a diphenylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxypiperidin-1-yl)-3,3-diphenylpropan-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Formation of the Diphenylpropanone Moiety: This involves the condensation of benzaldehyde with acetone in the presence of a base to form diphenylpropanone.

    Coupling Reaction: The final step involves coupling the methoxypiperidine with the diphenylpropanone moiety using a suitable coupling reagent and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxypiperidin-1-yl)-3,3-diphenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxypiperidin-1-yl)-3,3-diphenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxypiperidin-1-yl)-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Hydroxypiperidin-1-yl)-3,3-diphenylpropan-1-one: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-(4-Chloropiperidin-1-yl)-3,3-diphenylpropan-1-one: Contains a chlorine atom instead of a methoxy group.

    1-(4-Methylpiperidin-1-yl)-3,3-diphenylpropan-1-one: Features a methyl group instead of a methoxy group.

Uniqueness

1-(4-Methoxypiperidin-1-yl)-3,3-diphenylpropan-1-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity and potentially improve its ability to cross biological membranes, making it a valuable scaffold for drug development.

Properties

IUPAC Name

1-(4-methoxypiperidin-1-yl)-3,3-diphenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c1-24-19-12-14-22(15-13-19)21(23)16-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19-20H,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNAFEXUDREZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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